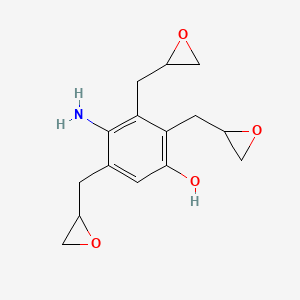

2,3,5-Triglycidyl-4-aminophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

4-amino-2,3,5-tris(oxiran-2-ylmethyl)phenol |

InChI |

InChI=1S/C15H19NO4/c16-15-8(1-9-5-18-9)2-14(17)12(3-10-6-19-10)13(15)4-11-7-20-11/h2,9-11,17H,1,3-7,16H2 |

InChI Key |

CXXSQMDHHYTRKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CC2=CC(=C(C(=C2N)CC3CO3)CC4CO4)O |

Synonyms |

TGPAP triglycidyl-p-aminophenol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,5-Triglycidyl-4-aminophenol

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3,5-Triglycidyl-4-aminophenol (TGPAP), a trifunctional epoxy resin precursor. The information is tailored for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthetic methodologies for this compound.

Introduction

This compound, a glycidylamine epoxy resin, is a significant monomer in the formulation of high-performance thermosetting polymers. Its trifunctional nature, possessing three reactive epoxy groups, allows for the formation of highly cross-linked polymer networks upon curing.[1] This high crosslink density imparts superior thermal stability, mechanical strength, and chemical resistance to the resulting materials, making them suitable for demanding applications in aerospace, electronics, and structural adhesives.[1][2][3] The synthesis of TGPAP predominantly involves the glycidylation of 4-aminophenol with epichlorohydrin. This guide details the prevalent synthetic routes, experimental protocols, and key process parameters.

Core Synthesis Pathways

The fundamental approach to synthesizing this compound is a two-step process involving the initial reaction of 4-aminophenol with an excess of epichlorohydrin, followed by a dehydrohalogenation step.[1] Variations of this core pathway have been developed to improve yield, purity, and process efficiency.

2.1. Conventional Two-Step Glycidylation

This widely documented method consists of:

-

Nucleophilic Addition: The process commences with the nucleophilic addition of epichlorohydrin to both the hydroxyl and amino groups of 4-aminophenol. This reaction forms a tris(chlorohydrin) intermediate.[1][4]

-

Dehydrohalogenation (Ring Closure): The intermediate is then treated with a stoichiometric amount of a base, typically sodium hydroxide, to induce intramolecular cyclization. This step eliminates hydrogen chloride and forms the three desired glycidyl (epoxy) rings.[1][4]

2.2. Solvent-Free Industrial Process

To enhance sustainability and reduce waste, a solvent-free industrial process has been developed. In this method, 4-aminophenol is reacted with a significant excess of epichlorohydrin (molar ratio of at least 1:10) at a controlled temperature of 40–60°C without a catalyst.[1] The subsequent cyclization is carried out using aqueous sodium hydroxide under reduced pressure, which facilitates the azeotropic removal of water and drives the reaction to completion.[1] This approach boasts a high yield of over 98% and a 40% reduction in wastewater compared to traditional methods.[1]

2.3. Phase-Transfer Catalysis Method

A single-step process utilizing a phase-transfer catalyst, such as tetramethylammonium chloride, a tertiary amine, or a quaternary ammonium base, has also been described.[4] In this approach, 4-aminophenol is treated with at least 2.5 equivalents of epichlorohydrin in the presence of an alkali like sodium hydroxide and the catalyst.[4] The excess epichlorohydrin can also act as a hydrogen chloride acceptor, promoting the formation of the glycidyl groups.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various synthesis pathways for this compound.

| Parameter | Conventional Method with Alcohol Solvent[5] | Solvent-Free Industrial Process[1] | Catalyzed Low-Temperature Addition[6] |

| Molar Ratio (4-aminophenol:Epichlorohydrin) | 1 : 9-15 | ≥ 1 : 10 | 1 : 7-9 |

| Reaction Temperature (Addition) | 25 - 55 °C | 40 - 60 °C | 45 - 55 °C |

| Reaction Time (Addition) | 3 - 5 hours | Not specified | 6 - 7 hours |

| Reaction Temperature (Cyclization) | 50 - 60 °C | Not specified | 45 - 55 °C |

| Reaction Time (Cyclization) | 3 hours | Not specified | 2 - 3 hours |

| Catalyst | None specified | None | Benzyl diethylammonium chloride or similar |

| Base | Sodium Hydroxide | Sodium Hydroxide | Sodium Hydroxide |

| Molar Ratio (Base:4-aminophenol) | 4 : 1 | Not specified | 3-3.5 : 1 |

| Solvent | Alcohol (e.g., ethanol, isopropanol) | None | None |

| Yield | 95 - 98% | > 98% | Not specified |

| Product Viscosity (at 25°C) | ≤ 2500 mPa·s | Not specified | 7000 - 8000 mPa·s |

| Product Epoxy Value | 0.85 - 1.00 eq/Kg | Not specified | 9.0 - 9.4 eq/Kg |

Detailed Experimental Protocols

4.1. Protocol based on Conventional Method with Alcohol Solvent

This protocol is adapted from a patented method for preparing aminophenol triglycidyl compounds.[5]

-

Materials:

-

4-aminophenol

-

Epichlorohydrin

-

Alcohol solvent (e.g., ethanol, isopropanol, or ethylene glycol)

-

50% (w/w) aqueous sodium hydroxide solution

-

Toluene for extraction

-

-

Procedure:

-

In a reactor equipped with a stirrer, thermometer, nitrogen inlet, and condenser, charge epichlorohydrin and the alcohol solvent. The molar ratio of 4-aminophenol to epichlorohydrin should be between 1:9 and 1:15.

-

Under a nitrogen atmosphere and with stirring, add 4-aminophenol in batches to the epichlorohydrin-solvent mixture at a temperature between 25 and 55°C over a period of 2 to 3 hours.

-

After the addition is complete, maintain the reaction mixture at a temperature between 45 and 55°C for 3 to 5 hours to complete the formation of the halohydrin intermediate.

-

For the cyclization reaction, add a 50% aqueous sodium hydroxide solution in three portions at 50 to 60°C. The total molar ratio of sodium hydroxide to 4-aminophenol should be 4:1. The reaction is carried out for 3 hours.

-

After the reaction, remove the excess epichlorohydrin and alcohol solvent by distillation under reduced pressure.

-

The residue in the reactor is then extracted with toluene. The toluene layer is washed with water three times.

-

Finally, the toluene is removed by distillation to yield the this compound product as a yellow-brown liquid.

-

4.2. Protocol for a Laboratory Scale Synthesis in a Polar Solvent

This procedure is based on a patented energy-efficient manufacturing process.[2]

-

Materials:

-

p-Aminophenol (0.22 moles)

-

Isopropanol

-

Epichlorohydrin (2.23 moles)

-

50% (w/w) aqueous sodium hydroxide solution (0.68 moles)

-

-

Procedure:

-

To a 1-L flask, add p-aminophenol, isopropanol (40% by weight of epichlorohydrin), and epichlorohydrin.

-

Stir the mixture and raise the temperature to 55°C under a nitrogen atmosphere. Maintain this temperature for 5 hours for the addition reaction to form the halohydrin.

-

Add the 50% w/w aqueous sodium hydroxide solution to the reaction mixture at a constant rate over 1 to 1.5 hours while maintaining the temperature at 55°C.

-

Continue to maintain the reaction temperature at 55°C for an additional hour to ensure complete cyclization.

-

The workup involves removing excess epichlorohydrin, followed by the addition of an organic solvent and water to separate the organic and aqueous layers. The organic layer containing the product is then washed with water and isolated.

-

Visualization of Synthesis Pathway

The following diagram illustrates the general synthesis pathway for this compound.

Caption: General synthesis pathway for this compound.

The following diagram illustrates a typical experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of TGPAP.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. US20170152236A1 - Energy efficient manufacturing process for preparing n,o-triglycidyl aminophenols - Google Patents [patents.google.com]

- 3. Epoxy - Wikipedia [en.wikipedia.org]

- 4. CA1222521A - Triglycidyl compounds of aminophenols - Google Patents [patents.google.com]

- 5. CN101139327B - Method for preparing aminophenol triglycidyl group compound - Google Patents [patents.google.com]

- 6. CN104478831A - Preparation method of triglycidyl-meta-aminophenol epoxy resin - Google Patents [patents.google.com]

Spectroscopic Characterization of 2,3,5-Triglycidyl-4-aminophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic methods used to characterize 2,3,5-Triglycidyl-4-aminophenol, a trifunctional epoxy resin monomer. Due to the limited availability of specific data for the 2,3,5- aomer, this guide incorporates representative data from its close isomer, triglycidyl-p-aminophenol (TGpAP), to provide a comprehensive analytical profile. The methodologies and expected spectral features for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented.

Introduction

This compound is a key monomer in the formulation of high-performance epoxy resins. Its trifunctional nature, stemming from the three reactive glycidyl groups, allows for the formation of highly cross-linked polymer networks. This high cross-link density imparts superior thermal stability, mechanical strength, and chemical resistance to the cured resin, making it suitable for demanding applications in aerospace, electronics, and automotive industries. Accurate spectroscopic characterization is crucial for quality control, understanding structure-property relationships, and monitoring the curing process.

Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques for the characterization of triglycidyl aminophenol compounds. The data for ¹H NMR and FT-IR are based on the closely related isomer, triglycidyl-p-aminophenol (TGpAP).

¹H NMR Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data for Triglycidyl-p-aminophenol (TGpAP) in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| CH₂ (Oxirane Ring Protons) | ~ 2.6 - 2.9 | Multiplet |

| CH (Oxirane Ring Proton) | ~ 3.1 - 3.4 | Multiplet |

| -CH₂-N (Glycidyl) | ~ 3.5 - 3.9 | Multiplet |

| -CH₂-O (Glycidyl) | ~ 3.9 - 4.3 | Multiplet |

| Aromatic Protons | ~ 6.6 - 7.2 | Multiplet |

| NH (Amine Proton) | ~ 3.6 | Broad Singlet |

¹³C NMR Spectroscopic Data

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Type | Chemical Shift (δ, ppm) |

| CH₂ (Oxirane Ring) | 44 - 46 |

| CH (Oxirane Ring) | 50 - 52 |

| -CH₂-N (Glycidyl) | 43 - 47 |

| -CH₂-O (Glycidyl) | 68 - 72 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 110 - 130 |

FT-IR Spectroscopic Data

Table 3: Characteristic Infrared Absorption Peaks for Triglycidyl-p-aminophenol (TGpAP) [1]

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H Stretch | 3350 - 3450 | Asymmetric and Symmetric Stretching |

| C-H (Aromatic) | 3030 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1600 - 1620 | Stretching |

| C-N (Aromatic) | 1250 - 1350 | Stretching |

| C-O-C (Ether) | 1030 - 1250 | Asymmetric Stretching |

| Oxirane Ring | 910 - 920 | C-O-C Asymmetric Stretching |

| p-Substituted Benzene | 820 - 840 | C-H Out-of-plane Bending |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of epoxy resins and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the presence of key functional groups.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl Sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with a suitable detector (e.g., DTGS).

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[2]

-

Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[2]

FT-IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS Acquisition Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for aminophenol derivatives.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer can provide high-resolution mass data.

-

Scan Range: m/z 50-500.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

This comprehensive guide provides the foundational spectroscopic information and methodologies for the characterization of this compound. Researchers can utilize this information for quality control, reaction monitoring, and further research into the properties and applications of this versatile epoxy monomer.

References

A Technical Guide to the Thermal Stability and Degradation Behavior of TGPAP Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation behavior of Triglycidyl-p-aminophenol (TGPAP) based systems. TGPAP is a trifunctional epoxy resin widely utilized in high-performance applications, including aerospace composites and electronics, due to its high crosslink density and excellent thermal properties.[1][2] Understanding its thermal characteristics is crucial for predicting material lifetime, ensuring reliability in demanding environments, and developing effective end-of-life strategies.

Thermal Stability of TGPAP Systems

The thermal stability of a polymer system refers to its ability to resist decomposition at elevated temperatures. For TGPAP-based thermosets, this is primarily evaluated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Key Thermal Parameters

The primary indicators of thermal stability are the glass transition temperature (Tg) and the decomposition temperature. The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state.[3][4] The decomposition temperature indicates the onset of significant mass loss due to thermal degradation.

Table 1: Thermal Properties of TGPAP-Based Epoxy Resins

| System Composition | Curing Agent | Filler/Modifier | Tg (°C) | Onset Decomposition Temp. (°C) | Temperature of Max. Weight Loss (°C) | Char Yield (%) | Reference |

| TGPAP | 4,4′-diaminodiphenyl sulfone (DDS) | None | ~180-270 | ~300 | ~440 | ~36 | [5][6] |

| TGPAP | 3,3′-diaminodiphenyl sulfone (33'DDS) | None | Lower than 4,4'DDS cured | - | - | - | [5] |

| TGPAP | Triethylenetetraamine (TETA) | None | - | ~282 | 440 | 36.1 | [6] |

| TGPAP/DGEBF Blend | 4,4′-diaminodiphenyl sulfone (DDS) | Diglycidyl ether of bisphenol F (DGEBF) | 181.2 ± 0.8 | - | - | - | [1] |

| TGPAP | 4,4'-diaminodiphenyl sulfone (DDS) | Nano-CaCO3 | - | - | 467 | - | [7] |

Note: The values presented are approximate and can vary significantly based on the specific processing conditions and analytical methods used.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of TGPAP systems:

-

Curing Agent: The choice of curing agent significantly impacts the crosslink density and, consequently, the thermal properties. Aromatic amines like DDS generally result in higher Tg values compared to aliphatic amines.[5]

-

Stoichiometry: The ratio of epoxy resin to curing agent affects the completeness of the crosslinking reaction. An optimal stoichiometric ratio is crucial for achieving maximum thermal stability.

-

Additives and Fillers: The incorporation of fillers, such as nanoparticles, can enhance thermal stability by impeding the diffusion of volatile degradation products and promoting char formation.[8]

-

Curing Cycle: The temperature and duration of the curing process influence the degree of cure. A complete cure is essential for developing the full thermal potential of the TGPAP resin.

Degradation Behavior of TGPAP Systems

The degradation of TGPAP-based epoxy resins at elevated temperatures is a complex process involving random chain scission, oxidation, and the formation of volatile products.[7] The degradation process can be studied by analyzing the mass loss as a function of temperature using TGA.

Degradation Mechanisms

In an inert atmosphere (e.g., nitrogen), the primary degradation mechanism is thermal pyrolysis, which involves the breaking of the weakest chemical bonds in the polymer network.[9] The ether linkages in the epoxy backbone are particularly susceptible to scission at high temperatures.[10]

In an oxidative atmosphere (e.g., air), thermo-oxidative degradation occurs, which is a more aggressive process.[11] The presence of oxygen leads to the formation of hydroperoxides and subsequent chain reactions that accelerate the decomposition of the polymer matrix.

Table 2: TGA Data for TGPAP Cured with TETA [6]

| Parameter | Value |

| Initial Decomposition Temperature (2% weight loss) | 200 °C |

| Temperature for 5% Weight Loss | ~282 °C |

| Temperature of Maximum Decomposition Rate | 440 °C |

| Activation Energy of Decomposition (in the range 200-450 °C) | 60 kJ/mol |

| Char Yield at 600°C | 36.1% |

Experimental Protocols

Detailed and consistent experimental methodologies are critical for obtaining comparable and reliable data on the thermal properties of TGPAP systems.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the cured TGPAP resin.

Methodology:

-

A small sample of the cured TGPAP material (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).[11][12]

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[11][13]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA thermogram (mass vs. temperature) and its derivative (DTG curve) are recorded.

-

Key parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield are determined from the curves.[3][14]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and study the curing behavior of the TGPAP resin.

Methodology:

-

A small sample of the uncured or cured TGPAP material (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[15]

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.[4]

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram (heat flow vs. temperature) is recorded.

-

The Tg is identified as a step change in the heat flow curve.[10][16] For curing studies, an exothermic peak is observed, the area of which is proportional to the heat of reaction.[2]

Visualizing Experimental Workflow and Influencing Factors

To better understand the process of characterizing TGPAP thermal stability and the factors that influence it, the following diagrams are provided.

Caption: Experimental workflow for TGPAP thermal analysis.

References

- 1. osti.gov [osti.gov]

- 2. Epoxy - Wikipedia [en.wikipedia.org]

- 3. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. ichp.vot.pl [ichp.vot.pl]

- 7. researchgate.net [researchgate.net]

- 8. Thermal and Mechanical Characterization of an Aeronautical Graded Epoxy Resin Loaded with Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism Identification and Kinetics Analysis of Thermal Degradation for Carbon Fiber/Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. file.sdiarticle3.com [file.sdiarticle3.com]

- 12. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]

- 13. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 16. mdpi.com [mdpi.com]

A Technical Guide to 2,3,5-Triglycidyl-4-aminophenol: A Trifunctional Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Triglycidyl-4-aminophenol, also known as triglycidyl-p-aminophenol (TGPAP), is a high-performance epoxy resin distinguished by its unique molecular architecture. It possesses three reactive epoxy (glycidyl) groups attached to a central aminophenol backbone, making it a trifunctional crosslinking agent. This trifunctionality is the primary source of its efficacy, providing three potential sites for reaction with a curing agent. Unlike conventional difunctional epoxy resins like diglycidyl ether of bisphenol A (DGEBA), which have two epoxy groups, TGPAP's structure allows for the formation of a more densely crosslinked three-dimensional polymer network.

The resulting thermoset polymers exhibit superior properties, including high stiffness, high strength, excellent thermal stability, and chemical resistance. These characteristics make TGPAP an essential material for advanced applications, particularly as a matrix resin in high-performance composites for the aerospace industry, as well as in specialty adhesives and coatings. Its low viscosity at room temperature also facilitates easier processing compared to other high-functionality epoxy resins.

Properties of this compound

The performance of TGPAP as a crosslinking agent is directly related to its chemical and physical properties.

Chemical and Physical Properties

The key properties of uncured TGPAP are summarized in the table below. The Epoxy Equivalent Weight (EEW) is a critical parameter, representing the mass of resin in grams that contains one mole of epoxy groups. It is essential for calculating the stoichiometric ratio of resin to curing agent.

| Property | Value | Reference |

| IUPAC Name | 2-({4-amino-2,3-bis(oxiran-2-ylmethyl)phenoxy}methyl)oxirane | N/A |

| Synonyms | Triglycidyl-p-aminophenol (TGPAP) | |

| Molecular Formula | C15H19NO4 | N/A |

| Molecular Weight | 277.32 g/mol | N/A |

| Appearance | Yellow-brown viscous liquid | |

| Epoxy Value | 0.85 - 1.00 eq/100g | |

| Viscosity (@ 25°C) | ≤ 2500 mPa·s | |

| Functionality | 3 (Trifunctional) |

Thermal Properties of Cured TGPAP

When cured with an appropriate hardener, TGPAP-based systems form highly crosslinked networks that exhibit excellent thermal stability. The properties can be influenced by the type of curing agent used. For instance, curing with aromatic amines like diaminodiphenyl sulfone (DDS) produces materials with high glass transition temperatures (Tg) and thermal resistance, suitable for high-temperature applications.

The table below presents thermal decomposition data for triglycidyl-p-aminophenol (TGpAP) cured with triethylenetetramine (TETA), as determined by thermogravimetric analysis (TGA).

| Property | TGpAP Cured with TETA | Reference |

| Initial Decomposition Temp. (2% weight loss) | ~200 °C | |

| Temperature at 5% Weight Loss | 282 °C | |

| Temperature at 10% Weight Loss | 330 °C | |

| Char Yield at 600°C | 36.1% |

Synthesis of this compound

The most common method for synthesizing TGPAP is through the glycidylation of 4-aminophenol with an excess of epichlorohydrin, followed by dehydrohalogenation using a strong base like sodium hydroxide.

Reaction Mechanism

The synthesis is typically a two-step process:

-

Nucleophilic Addition (Adduct Formation): The process begins with the nucleophilic attack of the hydroxyl and amino groups of 4-aminophenol on the epoxide ring of epichlorohydrin. This reaction forms a tris(chlorohydrin) intermediate.

-

Dehydrohalogenation (Ring Closure): The intermediate is then treated with an alkali, such as sodium hydroxide, which removes a proton from the hydroxyl groups and a chlorine atom from the chlorohydrin, leading to the formation of the three glycidyl ether/amine groups.

A solvent-free industrial process involves reacting 4-aminophenol with a large excess of epichlorohydrin (molar ratio of at least 1:10) at 40–60°C. Subsequent cyclization is performed with aqueous sodium hydroxide under reduced pressure, which helps remove water azeotropically and drives the reaction to completion, achieving yields over 98%.

Caption: Synthesis pathway for this compound (TGPAP).

Crosslinking Mechanism with Amine Hardeners

The curing of TGPAP with amine hardeners is a polyaddition reaction that involves the nucleophilic ring-opening of the epoxy groups by the amine hydrogens of the hardener. This process builds a rigid, three-dimensional covalent network.

The reaction proceeds in stages:

-

Primary Amine Reaction: An amine group (-NH2) on the hardener molecule contains two active amine hydrogens. One of these hydrogens initiates a nucleophilic attack on a carbon atom of an epoxy ring on a TGPAP molecule. This opens the ring, forming a covalent bond and creating a secondary amine (-NH-) and a hydroxyl group (-OH).

-

Secondary Amine Reaction: The newly formed secondary amine is also reactive and can attack another epoxy group on a different TGPAP molecule. This second reaction forms a tertiary amine (-N-) and an additional hydroxyl group.

-

Network Formation: Because TGPAP has three epoxy groups and a typical diamine hardener has four active amine hydrogens (e.g., 4,4'-DDS), each molecule can react at multiple sites. This leads to extensive branching and the rapid formation of a densely crosslinked polymer network.

-

Catalysis by Hydroxyl Groups: The hydroxyl groups generated during the ring-opening reactions can act as catalysts, accelerating subsequent epoxy-amine reactions. This is known as autocatalysis.

The high functionality of TGPAP results in a high crosslink density, which is directly responsible for the high glass transition temperature and excellent mechanical properties of the cured material.

Caption: Epoxy-amine crosslinking mechanism for TGPAP.

Experimental Protocols

Protocol for Synthesis of TGPAP

This protocol is based on patented industrial methods for producing aminophenol triglycidyl compounds.

Materials:

-

4-aminophenol

-

Epichlorohydrin

-

Ethanol (or other alcohol solvent)

-

50 wt% aqueous solution of Sodium Hydroxide (NaOH)

-

Toluene

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of epichlorohydrin and ethanol. The molar ratio of 4-aminophenol to epichlorohydrin should be between 1:9 and 1:15.

-

Addition of Aminophenol: Heat the mixture to 25–55°C. Add the 4-aminophenol in batches over a period of 2–3 hours while maintaining the temperature.

-

Adduct Formation: After the addition is complete, maintain the reaction temperature at 45–55°C for 3–5 hours to allow for the formation of the chlorohydrin intermediate.

-

Dehydrohalogenation: Cool the mixture slightly if necessary, then add the 50 wt% NaOH solution dropwise. The total molar ratio of NaOH to the initial 4-aminophenol should be 4:1. The NaOH is typically added in three separate portions. Maintain the reaction temperature between 50 and 60°C for 3 hours.

-

Solvent Removal: Remove the excess epichlorohydrin and ethanol by distillation under reduced pressure (e.g., 60–65°C at 500–700 mmHg).

-

Extraction and Purification: Cool the reactor residue. Extract the crude TGPAP product using toluene. Wash the toluene layer with deionized water three times to remove salts and residual NaOH.

-

Final Product: Distill off the toluene under vacuum to yield the final TGPAP product as a yellow-brown, viscous liquid. The yield is typically between 95-98%.

Protocol for Curing TGPAP with 4,4'-Diaminodiphenyl Sulfone (DDS)

Stoichiometry Calculation:

-

Determine the Epoxy Equivalent Weight (EEW) of the TGPAP resin.

-

The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent must be known. For 4,4'-DDS (MW = 248.3 g/mol ), which has 4 active hydrogens, the AHEW is 248.3 / 4 = 62.1 g/eq.

-

The stoichiometric amount of hardener, expressed as parts per hundred of resin (phr), is calculated as:

-

phr = (AHEW / EEW) * 100

-

Procedure:

-

Mixing: Gently heat the TGPAP resin to reduce its viscosity (e.g., 80-100°C).

-

Add the calculated stoichiometric amount of DDS powder to the heated resin.

-

Stir the mixture mechanically until the DDS is fully dissolved and the mixture is homogeneous.

-

Degassing: Place the mixture in a vacuum oven at a temperature sufficient to maintain low viscosity (e.g., 100-120°C) to remove any entrapped air bubbles.

-

Curing: Pour the degassed mixture into a pre-heated mold. Place the mold in a programmable oven and apply the cure schedule. A typical schedule is:

-

Hold at 150°C for 2 hours.

-

Ramp to 180°C and hold for 1 hour.

-

Ramp to 210°C and hold for 2 hours.

-

-

Post-Curing: After the cure cycle, cool the oven slowly to room temperature to prevent thermal shock and internal stresses in the cured part.

Protocol for Material Characterization

A systematic workflow is required to characterize both the uncured resin and the final cured polymer.

Caption: Workflow for the characterization of a TGPAP thermoset system.

An In-depth Technical Guide to Triglycidyl-p-aminophenol (TGPAP)

A Note on Nomenclature: The compound requested, 2,3,5-Triglycidyl-4-aminophenol, is not a standard chemical nomenclature and appears to be structurally improbable. This guide focuses on the widely studied and commercially significant trifunctional epoxy resin, Triglycidyl-p-aminophenol (TGPAP) , also known by its CAS Number 5026-74-4. It is presumed that this is the compound of interest for research and development professionals. TGPAP is a key monomer in the formulation of high-performance thermosetting polymers.

Core Physicochemical and Material Properties

Triglycidyl-p-aminophenol is a trifunctional epoxy resin known for its ability to create densely cross-linked polymer networks. This high functionality imparts superior thermal and mechanical properties to the cured resin systems, making it a material of choice for demanding applications in the aerospace, electronics, and automotive industries.[1][2][3]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 5026-74-4 | [1][4][5] |

| Molecular Weight | 277.32 g/mol | [4][5] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Appearance | Clear to pale red brownish viscous liquid or solid | [1][6] |

| Synonyms | N,N,O-Triglycidyl-p-aminophenol; N,N-Diglycidyl-4-glycidyloxyaniline; 4-(Diglycidylamino)phenyl glycidyl ether | [1][4] |

| Epoxy Equivalent Weight | 105.0 - 118 g/eq | [1][6] |

Mechanical and Thermal Properties of Cured TGPAP Resins

The properties of the final cured material are highly dependent on the curing agent and cycle. The following table summarizes typical properties of TGPAP cured with 4,4'-diaminodiphenyl sulfone (DDS), a common high-performance aromatic amine hardener.

| Property | Value | Notes |

| Glass Transition Temperature (Tg) | 180 - 241 °C | Dependent on formulation and cure cycle.[3][7] |

| Impact Strength | 16 - 20 kJ/m² | Can be enhanced with toughening agents.[7][8] |

| Flexural Strength | 180 - 190 MPa | [7] |

| Tensile Strength | 50 - 70 MPa | [7] |

| Initial Decomposition Temperature | ~282 °C | From Thermogravimetric Analysis (TGA).[6] |

Experimental Protocols

Synthesis of Triglycidyl-p-aminophenol (TGPAP)

The standard synthesis of TGPAP involves the glycidylation of p-aminophenol using an excess of epichlorohydrin, followed by dehydrochlorination with a base, typically sodium hydroxide.[1][6][9]

Materials:

-

p-Aminophenol (pAP)

-

Epichlorohydrin (ECH)

-

Sodium Hydroxide (NaOH)

-

Alcohol solvent (e.g., ethanol, isopropanol) (Optional, can act as a co-solvent)

-

Toluene (for extraction)

-

Deionized water

Procedure:

-

Addition Reaction: A reaction vessel equipped with a mechanical stirrer, thermometer, and condenser is charged with p-aminophenol and a significant molar excess of epichlorohydrin (e.g., a molar ratio of pAP to ECH of 1:9 to 1:15).[9]

-

The mixture is heated to a temperature between 45-55 °C and stirred to ensure homogenization. The reaction is maintained at this temperature for 3 to 7 hours to facilitate the formation of the chlorohydrin intermediate.[7][9]

-

Ring-Closure (Dehydrochlorination): After the initial addition reaction, the mixture is maintained at 50-60 °C. A concentrated aqueous solution of sodium hydroxide (e.g., 50 wt%) is added dropwise over a period of 2-3 hours.[6][9] The molar ratio of NaOH to the initial p-aminophenol should be approximately 3:1 to 4:1 to neutralize the generated HCl and drive the ring-closure to form the epoxy groups.[7][9]

-

The reaction is allowed to proceed for an additional 3 hours after the NaOH addition is complete.[9]

-

Purification:

-

Excess epichlorohydrin is removed by vacuum distillation.[6][9]

-

The residue is dissolved in toluene and washed several times with water to remove sodium chloride and residual NaOH.[9]

-

The organic layer is separated, and the toluene is removed by vacuum distillation to yield the final TGPAP product, which typically appears as a yellowish-brown, viscous liquid.[9]

-

Caption: Synthesis workflow for Triglycidyl-p-aminophenol (TGPAP).

Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the chemical structure by identifying key functional groups.

-

Methodology: A small amount of the synthesized TGPAP is analyzed using an FTIR spectrometer, typically with an ATR (Attenuated Total Reflectance) accessory.

-

Key Peaks:

-

Oxirane Ring (Epoxy Group): A characteristic peak should be observed around 910-915 cm⁻¹, corresponding to the C-O-C stretching of the epoxy ring.[6]

-

Aromatic Ring: Peaks corresponding to C=C stretching in the benzene ring will be present in the 1500-1600 cm⁻¹ region.

-

Absence of -OH: The broad -OH peak from the starting p-aminophenol (around 3200-3500 cm⁻¹) should be absent or significantly diminished.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide detailed structural elucidation of the TGPAP molecule.

-

Methodology: ¹H and ¹³C NMR spectra are recorded using a suitable deuterated solvent, such as CDCl₃.

-

Key ¹H NMR Signals (ppm):

Thermal Analysis (DSC and TGA):

-

Objective: To study the curing behavior and thermal stability of TGPAP resin systems.

-

Differential Scanning Calorimetry (DSC):

-

A precise amount of TGPAP is mixed with a stoichiometric amount of a curing agent (e.g., TETA, DDS).[6]

-

The mixture is placed in an aluminum DSC pan.

-

A dynamic scan is performed (e.g., heating at a constant rate of 5, 10, or 20 °C/min) to observe the exothermic curing peak.[6]

-

The data is used to determine the onset of cure, the peak exothermic temperature, and the total heat of reaction (ΔH), which are crucial for determining curing kinetics.[10][11]

-

-

Thermogravimetric Analysis (TGA):

-

A fully cured sample of the TGPAP resin is prepared.

-

A small, accurately weighed portion of the cured sample is placed in a TGA pan.

-

The sample is heated at a controlled rate (e.g., 10 or 12 °C/min) in an inert (N₂) or oxidative (air) atmosphere.[6]

-

The weight loss of the sample is recorded as a function of temperature, allowing for the determination of the initial decomposition temperature and the overall thermal stability of the material.[6][12]

-

Curing Chemistry and Applications

TGPAP's trifunctionality is the source of its high performance. With three reactive epoxy groups per molecule, it forms a more rigid and densely cross-linked network compared to conventional bifunctional epoxy resins like those based on Bisphenol A (DGEBA).[2]

The primary curing reaction involves the ring-opening of the epoxy groups by a hardener, typically a polyfunctional amine. This reaction proceeds via a nucleophilic attack of the amine's nitrogen on one of the carbon atoms of the epoxy ring.

Caption: Simplified curing pathway of TGPAP with an amine hardener.

This high cross-link density results in materials with:

-

High Glass Transition Temperature (Tg): Making them suitable for high-temperature applications.[3]

-

Excellent Mechanical Strength: Including high modulus and rigidity.[2]

-

Good Chemical Resistance: Due to the stable, dense network structure.

These properties make TGPAP an essential component in advanced materials, including:

-

Aerospace Composites: As a matrix resin for carbon fiber-reinforced plastics (CFRP).[2][3]

-

High-Performance Adhesives: For structural bonding in automotive and aerospace assemblies.[1]

-

Electronic Encapsulation: To protect sensitive electronic components from heat and moisture.[1]

Safety and Handling

Triglycidyl-p-aminophenol requires careful handling due to its reactive nature and potential health effects.

-

Hazards: It is classified as harmful if swallowed, an irritant to the eyes and skin, and may cause skin sensitization (allergic contact dermatitis).[4] There is also concern for possible irreversible effects, indicating potential mutagenicity.[4] It is toxic to aquatic organisms.[4]

-

Handling Precautions:

-

Use only in well-ventilated areas.

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4][13]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

-

Store in a cool, dry place away from heat and direct sunlight.[4]

-

Dispose of the material and its container as hazardous waste according to local regulations.[4]

-

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Epoxy - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. objects.eanixter.com [objects.eanixter.com]

- 5. Triglycidyl-p-aminophenol | Sigma-Aldrich [sigmaaldrich.com]

- 6. ichp.vot.pl [ichp.vot.pl]

- 7. CN104478831A - Preparation method of triglycidyl-meta-aminophenol epoxy resin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101139327B - Method for preparing aminophenol triglycidyl group compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. revistapolimeros.org.br [revistapolimeros.org.br]

- 12. iajps.com [iajps.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Triglycidyl-p-aminophenol (TGPAP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Triglycidyl-p-aminophenol (TGPAP), a glycidylamine epoxy resin.[1] Given the limited availability of specific toxicological data for TGPAP, this document synthesizes information from its precursor, 4-aminophenol (p-aminophenol), and the general class of glycidyl epoxy compounds. All personnel should consult the specific Safety Data Sheet (SDS) for the product they are using before work commences.

Hazard Identification and Classification

Triglycidyl-p-aminophenol is a reactive epoxy resin that combines the hazards of its aromatic amine core with the sensitizing and irritant properties of the glycidyl groups. Based on data for the parent compound, 4-aminophenol, and related epoxy compounds, TGPAP is anticipated to be hazardous.

The primary hazards include:

-

Skin and Respiratory Sensitization: May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]

-

Genetic Defects: Suspected of causing genetic defects.[2][3]

-

Organ Toxicity: May cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[3]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2][4]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H332: Harmful if inhaled.[2]

-

H317: May cause an allergic skin reaction.[3]

-

H373: May cause damage to organs through prolonged or repeated exposure.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Data Presentation

The following tables summarize quantitative data for the parent compound, 4-aminophenol, to inform the safe handling of TGPAP.

Table 1: Toxicological Data for 4-Aminophenol

| Endpoint | Species | Route | Value | Reference |

|---|---|---|---|---|

| Acute Oral Toxicity (LD50) | Rat (male/female) | Oral | 2,500 mg/kg bw | [2] |

| Subchronic NOAEL | Rat | Oral (diet) | 50 mg/kg-day | [5] |

| Subchronic LOAEL | Rat | Oral (diet) | 150 mg/kg-day (based on increased severity of nephrosis in males) | [5] |

| Maternal Toxicity NOAEL | Rat | Oral | 175 mg/kg-day | [5] |

| Maternal Toxicity LOAEL | Rat | Oral | 620 mg/kg-day |[5] |

Table 2: Physical and Chemical Properties of 4-Aminophenol

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid (White or reddish-yellow crystals) | [6][7] |

| Melting Point | 187 - 191 °C | [6] |

| Boiling Point | 284 °C @ 760 mmHg | [6] |

| Flash Point | 189 °C (closed cup) | [6] |

| Density | 1.290 g/cm³ | [7] |

| Stability | Deteriorates under the influence of air and light. |[7] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary means of minimizing exposure.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or creating aerosols.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE): The selection of PPE depends on the potential for exposure.

Caption: PPE Selection Workflow for Handling TGPAP.

-

Eye/Face Protection: Wear chemical safety goggles that meet EN 166 standards.[6][8] A face shield should be used in conjunction with goggles where there is a significant risk of splashing.[9][8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[10] For tasks with a higher risk of exposure, chemical-resistant coveralls or an apron should be worn over normal work clothes.[11]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[6] For high or unknown concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[9][12]

Handling and Storage Procedures

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3] Handle in a well-ventilated place, preferably a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing, and avoid the formation of dust and aerosols.[2][4] Do not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2]

-

Storage: Store locked up in a dry, well-ventilated place.[2][13] Keep containers tightly closed. Protect from light and air, as the material can deteriorate.[6][7] Store away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

Immediate medical attention is required in case of significant exposure. Show the Safety Data Sheet to the attending physician.[2]

Caption: First Aid Signaling Pathway for TGPAP Exposure.

Spill and Leak Procedures

Evacuate personnel to safe areas and ensure adequate ventilation.[2] Avoid breathing dust or vapors.[4]

Caption: Logical Workflow for TGPAP Spill Response.

Experimental Protocols

The following are representative protocols for the analysis of TGPAP, based on standard methodologies for related compounds.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on general methods for analyzing aminophenol compounds and their derivatives, as mentioned in purification patents.[14]

-

Objective: To determine the purity of a TGPAP sample and identify potential impurities.

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (or other suitable modifier).

-

TGPAP reference standard.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Filter and degas both mobile phases before use.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the TGPAP sample.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL in a 100 mL volumetric flask.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: Linear gradient from 30% to 90% B

-

25-30 min: Hold at 90% B

-

30-31 min: Linear gradient from 90% to 30% B

-

31-40 min: Hold at 30% B (equilibration).

-

-

-

Analysis:

-

Inject a blank (mobile phase), followed by the reference standard, and then the sample.

-

Identify the TGPAP peak by comparing the retention time with the reference standard.

-

Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

-

Protocol 2: Curing Profile Analysis by Differential Scanning Calorimetry (DSC)

This protocol is based on standard methods for characterizing the curing of epoxy resins.[15]

-

Objective: To determine the curing characteristics (e.g., onset temperature, peak exotherm, heat of reaction) of a TGPAP resin system with a specified hardener.

-

Instrumentation:

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

-

Aluminum DSC pans and lids.

-

-

Materials:

-

TGPAP resin.

-

Amine-based curing agent (e.g., diaminodiphenyl sulfone - DDS).

-

Analytical balance.

-

-

Sample Preparation:

-

Accurately weigh the TGPAP resin and curing agent in a stoichiometric ratio into a small disposable container.

-

Thoroughly mix the components until a homogeneous mixture is achieved.

-

Immediately weigh 5-10 mg of the reactive mixture into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed aluminum pan to use as a reference.

-

-

DSC Experimental Conditions:

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 300 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

-

-

Analysis:

-

Run the temperature program with the sample and reference pans in the DSC cell.

-

Analyze the resulting thermogram to determine:

-

Onset Temperature: The temperature at which the curing reaction begins (indicated by the deviation from the baseline).

-

Peak Exotherm Temperature: The temperature at which the reaction rate is at its maximum.

-

Heat of Reaction (ΔH): The total energy released during the curing process, calculated by integrating the area under the exothermic peak.

-

-

This data is crucial for defining the cure schedule and understanding the reactivity of the resin system.

-

References

- 1. Epoxy - Wikipedia [en.wikipedia.org]

- 2. store.sangon.com [store.sangon.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. fishersci.com [fishersci.com]

- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bvl.bund.de [bvl.bund.de]

- 9. epa.gov [epa.gov]

- 10. hsa.ie [hsa.ie]

- 11. osha.oregon.gov [osha.oregon.gov]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. carlroth.com [carlroth.com]

- 14. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 15. 2,3,5-Triglycidyl-4-aminophenol | Benchchem [benchchem.com]

Solubility Profile of 2,3,5-Triglycidyl-4-aminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,3,5-Triglycidyl-4-aminophenol (TGAP), a trifunctional epoxy resin of significant interest in the formulation of high-performance polymers and advanced materials. Understanding the solubility of TGAP in various common solvents is critical for its processing, formulation, and application in diverse fields, including aerospace, electronics, and specialty coatings.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a complex molecule like this compound, its solubility is influenced by its molecular structure, including the presence of polar functional groups (hydroxyl, amino, and epoxy groups) and its overall molecular weight. These structural features determine the intermolecular forces between the solute and solvent molecules, governing the dissolution process.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. The following table summarizes the known quantitative and qualitative solubility information.

| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Water | 7732-18-5 | 3.34 g/L | 20 | Limited aqueous solubility. |

| Ethanol | 64-17-5 | Soluble | 20 - 70 | Solutions of 0.5 to 5 wt.% have been prepared for rheological studies, indicating good solubility within this range. The upper limit of solubility is not specified. |

| Acetone | 67-64-1 | Soluble | Not Specified | Generally considered a good solvent for epoxy resins. |

| Methanol | 67-56-1 | Soluble | Not Specified | Used as a solvent in the synthesis of TGAP, suggesting solubility. |

| Isopropanol | 67-63-0 | Soluble | Not Specified | Used as a solvent in the synthesis of TGAP, suggesting solubility. |

| Toluene | 108-88-3 | Soluble | Not Specified | Used as an extraction solvent in the synthesis of TGAP, indicating good solubility. |

| Xylene | 1330-20-7 | Soluble | Not Specified | A common solvent for epoxy resins. |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble | Not Specified | A common polar aprotic solvent for polymers. |

| Dimethylformamide (DMF) | 68-12-2 | Soluble | Not Specified | A common polar aprotic solvent for polymers. |

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a compound like this compound, based on the widely accepted shake-flask method coupled with gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with screw caps

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

For more effective separation, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step removes any remaining suspended solid particles.

-

-

Gravimetric Analysis:

-

Record the weight of the vial containing the filtered solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or grams per 100 grams of solvent.

-

Visualizing the Workflow

The following diagrams illustrate the key logical steps in the experimental determination of solubility and a conceptual representation of the factors influencing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of TGAP.

Mechanism of action of 2,3,5-Triglycidyl-4-aminophenol in epoxy systems

An In-Depth Technical Guide on the Mechanism of Action of 2,3,5-Triglycidyl-4-aminophenol in Epoxy Systems

Introduction

This compound, commonly known as triglycidyl-p-aminophenol (TGPAP), is a high-functionality epoxy resin crucial in the formulation of high-performance materials.[1] Its molecular architecture, featuring three reactive epoxy (glycidyl) groups, distinguishes it as a potent trifunctional crosslinking agent.[2] This trifunctionality allows for the formation of densely cross-linked, three-dimensional thermoset polymer networks when cured with suitable hardeners.[1][3] The resulting materials exhibit exceptional properties, including high thermal stability, superior mechanical strength, and excellent chemical resistance, making them ideal for demanding applications in the aerospace, electronics, and automotive industries.[1][4] This guide provides a detailed examination of the synthesis, mechanism of action, and material properties of TGPAP in epoxy systems, tailored for researchers and scientists in polymer chemistry and materials science.

Synthesis of this compound (TGPAP)

The primary industrial synthesis of TGPAP involves the glycidylation of 4-aminophenol with an excess of epichlorohydrin, followed by dehydrohalogenation with a base, typically sodium hydroxide.[2] This foundational two-step process includes nucleophilic addition and subsequent ring-closure.[2]

-

Nucleophilic Addition: The process initiates with the nucleophilic attack of the hydroxyl and amino groups of 4-aminophenol on the epoxide ring of epichlorohydrin.

-

Dehydrohalogenation (Ring Closure): The resulting chlorohydrin intermediate is then treated with a base (e.g., NaOH) to eliminate HCl, forming the glycidyl ether and glycidyl amine groups.[5] This cyclization step is often driven to completion by the azeotropic removal of water under vacuum.[2]

A solvent-free industrial process involves reacting 4-aminophenol with a large excess of epichlorohydrin (molar ratio of at least 1:10) at 40–60°C. The subsequent cyclization is performed with aqueous sodium hydroxide under reduced pressure.[2]

Caption: Synthesis workflow for this compound (TGPAP).

Table 1: Typical Synthesis Parameters and Product Specifications for TGPAP This table summarizes key parameters from a patented preparation method for an aminophenol triglycidyl compound.[6]

| Parameter | Value |

| Reactants Molar Ratio | |

| Aminophenol : Epichlorohydrin | 1 : 9 to 1 : 15 |

| Sodium Hydroxide : Aminophenol | 4 : 1 |

| Reaction Conditions | |

| Addition Temperature | 25 - 55 °C |

| Addition Time | 2 - 3 hours |

| Post-Addition Insulation | 3 - 5 hours at 45 - 55 °C |

| Ring Closure Reaction | 3 hours at 50 - 60 °C |

| Product Specifications | |

| Yield | 95 - 98% |

| Epoxy Value | 0.85 - 1.00 eq/100g |

| Viscosity (at 25°C) | ≤ 2500 mPa·s |

| Color | Yellow-brown |

Mechanism of Action in Epoxy Curing

TGPAP's trifunctionality is the cornerstone of its performance. With three epoxy groups per molecule, it facilitates the formation of a highly cross-linked polymer network, which is significantly denser than those formed from conventional difunctional epoxy resins like diglycidyl ether of bisphenol A (DGEBA).[2]

The curing process, or gelation, typically involves reacting the epoxy resin with a co-reactant known as a hardener or curative.[1] Polyfunctional amines are common hardeners. The curing of TGPAP with an amine hardener, such as 4,4′-diaminodiphenyl sulfone (DDS), proceeds through a series of nucleophilic addition reactions between the amine groups and the epoxy rings.[2][3]

The reaction sequence is as follows:

-

Primary Amine Reaction: An epoxy ring reacts with a primary amine (—NH₂) from the hardener, opening the ring and forming a secondary amine (—NH—) and a secondary hydroxyl (—OH) group.[3]

-

Secondary Amine Reaction: The newly formed secondary amine then reacts with another epoxy ring, resulting in a tertiary amine (—N<) and another hydroxyl group.[3]

-

Etherification: Under certain conditions, particularly at higher temperatures or when the amine groups are depleted, the hydroxyl groups generated during the curing process can react with epoxy rings. This side reaction, known as etherification, leads to the formation of ether linkages (—O—) within the network.[3]

These sequential reactions build a rigid, three-dimensional thermoset structure.[1] The high cross-link density imparted by the three reactive sites on TGPAP is directly responsible for the high glass transition temperature (Tg) and excellent thermomechanical properties of the cured material.[1]

Caption: Curing reaction pathways of TGPAP with a diamine hardener.

Properties of Cured TGPAP Systems

The properties of the final cured epoxy system are a direct consequence of the TGPAP structure and the curing conditions. Studies comparing TGPAP with its meta-isomer (TGmAP) and other modified trifunctional epoxies provide insight into its performance.

Thermal Properties

Thermogravimetric analysis (TGA) is used to assess the thermal stability of cured resins. The data shows that TGPAP-based systems exhibit high decomposition temperatures, indicative of excellent thermal stability.

Table 2: Thermal Properties of TGPAP and TGmAP Cured with Triethylenetetraamine (TETA) [4]

| Resin System | Initial Decomposition Temp. (Ti, °C) | Max. Decomposition Temp. (Tm, °C) | Weight Loss at 450°C (%) | Char Yield at 600°C (%) |

| TGPAP / TETA | 282 | 440 | 60.0 | 36.1 |

| TGmAP / TETA | 308 | 438 | 57.0 | 39.5 |

Data derived from thermogravimetric analysis (TGA).

Curing Kinetics

Differential scanning calorimetry (DSC) is employed to study the curing reaction. The reactivity of TGPAP can be compared to other epoxy resins. For instance, a study found that the reactivity of triglycidyl of 4-(4-aminophenoxy)phenol (TGAPP) with DDS was significantly lower than that of TGPAP, providing a wider processing window for the TGAPP system.[7][8]

Mechanical Properties

The introduction of different chemical structures can alter the mechanical performance. While TGPAP systems are known for their high strength and stiffness, modifications can enhance toughness.

Table 3: Comparison of Mechanical Properties of Cured Epoxy Systems with DDS Hardener [7]

| Resin System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |

| TGPAP / DDS | 145.3 | 3.3 | 75.8 | 20.3 |

| TGAPP / DDS | 136.1 | 3.2 | 80.2 | 26.5 |

TGAPP (triglycidyl of 4-(4-aminophenoxy)phenol) is a modified trifunctional epoxy.

The data indicates that while the introduction of a flexible oxyphenylene unit in TGAPP slightly reduces flexural properties and heat resistance compared to TGPAP, it significantly enhances tensile and impact strength.[7]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are generalized protocols for the synthesis and characterization of TGPAP-based epoxy systems based on literature.

Synthesis of TGPAP[4]

-

Materials: 4-aminophenol (pAP), epichlorohydrin, sodium hydroxide (NaOH), organic solvents (e.g., toluene for extraction).

-

Procedure:

-

A reaction flask is charged with a significant molar excess of epichlorohydrin.

-

4-aminophenol is added portion-wise to the epichlorohydrin at a controlled temperature (e.g., 40-60°C).[2]

-

The mixture is stirred for several hours to allow for the nucleophilic addition reaction to proceed.

-

A concentrated aqueous solution of NaOH is then added dropwise to the mixture to initiate dehydrohalogenation (ring-closure). The temperature is maintained during this exothermic step.

-

After the addition is complete, the reaction is allowed to continue for several more hours.

-

Excess epichlorohydrin is removed via vacuum distillation.

-

The residue is dissolved in a solvent like toluene, and the solution is washed with water to remove salts and residual NaOH.

-

The organic layer is separated, and the solvent is removed under vacuum to yield the final TGPAP resin.

-

Curing of the Epoxy System[4]

-

Materials: TGPAP resin, amine hardener (e.g., Triethylenetetraamine - TETA).

-

Procedure:

-

The TGPAP resin is preheated to reduce its viscosity.

-

The stoichiometric amount of the amine hardener is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

-

The hardener is added to the resin and mixed thoroughly until a homogeneous mixture is achieved.

-

The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

-

The resin-hardener mixture is then poured into molds and subjected to a curing schedule, for example, 1 hour at 120°C followed by 2 hours at 150°C.

-

Characterization Techniques

Caption: Workflow for the characterization of TGPAP epoxy systems.

-

Differential Scanning Calorimetry (DSC): To study the curing kinetics, a small sample (5-10 mg) of the uncured resin mixture is placed in an aluminum DSC pan. The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under a nitrogen atmosphere. The heat flow as a function of temperature is recorded to determine the exothermic curing peak, onset temperature, and total heat of reaction.[4]

-

Thermogravimetric Analysis (TGA): To evaluate thermal stability, a cured sample (10-15 mg) is placed in a TGA crucible. The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere. The weight loss is recorded as a function of temperature to determine the onset of decomposition and char yield.[4]

-

Near-Infrared (NIR) Spectroscopy: To monitor the curing process in real-time, NIR spectroscopy can be used. An NIR probe is placed in contact with the resin mixture during curing. Spectra are collected at regular intervals. The changes in the absorbance bands corresponding to specific functional groups (e.g., epoxy at ~4530 cm⁻¹, primary amine at ~4935 cm⁻¹, secondary amine at ~6500 cm⁻¹) are monitored to track their concentration throughout the reaction.[3]

Conclusion

This compound (TGPAP) serves as a critical trifunctional building block in advanced epoxy systems. Its mechanism of action is centered on its ability to form a dense, highly cross-linked network upon curing with amine hardeners. This network structure is directly responsible for the exceptional thermal and mechanical properties of the resulting thermoset material. The detailed understanding of its synthesis, curing kinetics, and structure-property relationships enables the tailored development of high-performance composites for specialized applications. Further research, such as comparing its performance with various isomers and novel hardeners, continues to expand its utility in materials science.[3][7]

References

- 1. Epoxy - Wikipedia [en.wikipedia.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ichp.vot.pl [ichp.vot.pl]

- 5. CA1222521A - Triglycidyl compounds of aminophenols - Google Patents [patents.google.com]

- 6. CN101139327B - Method for preparing aminophenol triglycidyl group compound - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2,3,5-Triglycidyl-4-aminophenol in High-Performance Composites

Introduction

2,3,5-Triglycidyl-4-aminophenol, commonly known as triglycidyl-p-aminophenol (TGpAP), is a trifunctional epoxy resin that serves as a high-performance building block in the formulation of advanced thermosetting polymers and composites.[1] Its molecular architecture, featuring three reactive epoxy groups, distinguishes it from conventional bifunctional epoxy resins like diglycidyl ether of bisphenol A (DGEBA).[1] This trifunctionality allows for the formation of a highly cross-linked, rigid three-dimensional network upon curing.[1]

The resulting composites exhibit superior thermal and mechanical properties, including a high glass transition temperature (Tg), enhanced strength and stiffness, and excellent chemical resistance.[1] These characteristics make TGpAP-based systems critical materials for demanding applications, particularly in the aerospace industry for composite components.[2] This document provides detailed protocols for the synthesis of TGpAP, its formulation into a composite material, and methods for its characterization.

Experimental Protocols

Protocol 1: Synthesis of this compound (TGpAP)

This protocol is adapted from a patented industrial process that emphasizes efficiency and reduced waste.[1][3] The method involves the reaction of 4-aminophenol with an excess of epichlorohydrin.

Materials:

-

4-Aminophenol

-

Epichlorohydrin

-

Ethanol, Isopropanol, or Ethylene Glycol (Alcohol Solvent)

-

50 wt% Sodium Hydroxide (NaOH) aqueous solution

-

Toluene

-

Deionized Water

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

-

Heating/cooling circulator

-

Vacuum pump and vacuum distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the reactor with epichlorohydrin and the selected alcohol solvent. The molar ratio of 4-aminophenol to epichlorohydrin should be between 1:9 and 1:15.[3]

-

Addition of 4-Aminophenol: Heat the mixture to a temperature between 25°C and 55°C. Add the 4-aminophenol in batches over a period of 2 to 3 hours while stirring.[3]

-

Initial Reaction (Adduct Formation): Once the addition is complete, maintain the reaction temperature between 45°C and 55°C for 3 to 5 hours to allow for the formation of the chlorohydrin intermediate.[3]

-

Epoxidation (Ring Closing): Begin the dropwise addition of 50 wt% aqueous NaOH solution. The total molar ratio of NaOH to the initial 4-aminophenol should be 4:1. Add the solution in three separate portions.[3] Maintain the reaction temperature between 50°C and 60°C for 3 hours.[3]

-

Solvent Removal: After the reaction, remove the excess epichlorohydrin and alcohol solvent via vacuum distillation (e.g., at 60-65°C / 500-700 mmHg).[3] The distilled epichlorohydrin can be recycled.[3]

-

Extraction and Washing: Cool the reactor contents. Extract the TGpAP product using toluene. Wash the toluene phase with deionized water three times to remove residual salts and NaOH.[3]

-

Final Product Isolation: Remove the toluene from the washed organic phase using a rotary evaporator to yield the final yellowish-brown TGpAP product.[3]

Protocol 2: Composite Formulation and Curing

This protocol describes the preparation of a high-performance composite using the synthesized TGpAP resin and a common aromatic amine curing agent, 4,4'-diaminodiphenyl sulfone (DDS).

Materials:

-

TGpAP resin (synthesized as per Protocol 1)

-

4,4'-diaminodiphenyl sulfone (DDS) curing agent

-

Reinforcement fabric (e.g., carbon fiber, glass fiber)

-

Acetone (for cleaning)

Equipment:

-

High-precision balance

-

Mechanical mixer or planetary mixer

-

Vacuum oven or desiccator with vacuum pump

-

Hot press or curing oven

-

Mold treated with a release agent

Procedure:

-

Determine Stoichiometry: Calculate the required amount of DDS hardener. The ratio is typically determined based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxide equivalent weight (EEW) of the resin. For epoxy-rich formulations, a common ratio is 100 parts by weight of resin to 25-35 parts of hardener.

-

Degas Resin: Preheat the TGpAP resin to approximately 80-100°C to reduce its viscosity. Place it in a vacuum chamber and degas until bubbling subsides to remove any entrapped air or moisture.

-

Mixing: Add the calculated amount of DDS powder to the warm, degassed TGpAP resin. Mix thoroughly using a mechanical mixer at a controlled speed until the DDS is completely dissolved and the mixture is homogeneous. This may take 15-30 minutes.

-

Final Degassing: Degas the resin-hardener mixture again under vacuum to remove any air introduced during mixing.

-

Impregnation (Prepregging): Impregnate the reinforcement fabric with the resin mixture. This can be done by hand lay-up (using a squeegee to work the resin into the fabric) or using a prepreg machine.

-

Lay-up and Curing:

-

Stack the impregnated fabric layers (prepreg) in the desired orientation within the prepared mold.

-

Place the lay-up in a hot press or curing oven.

-

A typical curing cycle for a TGpAP/DDS system is:

-

Ramp to 135°C and hold for 1 hour.

-

Ramp to 177°C and hold for 2-3 hours for final cross-linking.[4]

-

Cool down slowly to room temperature.

-

-

-

Demolding: Once cooled, carefully remove the cured composite part from the mold.

Protocol 3: Material Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the chemical structure of the synthesized TGpAP and to monitor the curing process.

-

Procedure:

-

Obtain a background spectrum of the empty sample holder.

-

For liquid resin, place a small drop between two KBr or NaCl plates.

-

For cured solid samples, use an ATR (Attenuated Total Reflectance) accessory.

-

Scan the sample over a range of 4000–650 cm⁻¹.

-